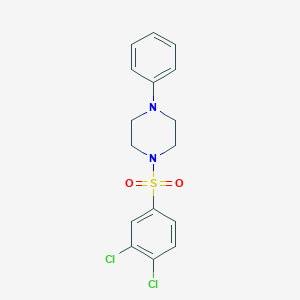

1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONZUUWQDNXWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits significant pharmacological potential, primarily due to its interaction with the serotonin receptor system. Specifically, it has been identified as a selective ligand for the 5-HT6 receptor, which plays a crucial role in several central nervous system disorders.

CNS Disorders

- Alzheimer's Disease : Research indicates that compounds with affinity for the 5-HT6 receptor can enhance cognitive function and memory, making them potential candidates for treating Alzheimer's disease .

- Anxiety and Depression : The modulation of serotonin receptors is linked to mood regulation. Therefore, this compound may be useful in developing treatments for anxiety disorders and depression .

- Parkinson's Disease : Given its pharmacological profile, it may also contribute to therapies aimed at managing symptoms associated with Parkinson's disease .

Therapeutic Formulations

The compound is often included in pharmaceutical formulations targeting various neurological conditions. Its efficacy is enhanced when combined with other therapeutic agents. For instance, studies have shown that it can be effectively combined with traditional antidepressants to improve patient outcomes .

Case Studies and Research Findings

Several studies have documented the effectiveness of 1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine in preclinical models:

- Study on Cognitive Enhancement : A study demonstrated that administration of this compound resulted in improved cognitive performance in animal models of Alzheimer's disease, highlighting its potential as a cognitive enhancer .

- Anxiety Models : In rodent models of anxiety, the compound exhibited anxiolytic effects comparable to established anxiolytics, suggesting its viability as a treatment option for anxiety disorders .

Data Table: Summary of Pharmacological Effects

Wirkmechanismus

The mechanism of action of 1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmitter release and subsequent physiological effects . The compound may also interact with other receptors and enzymes, modulating various biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in the Sulfonyl Group

The sulfonyl group’s substitution pattern significantly influences biological activity and physicochemical properties:

- 3,4-Dichlorophenyl vs. 4-Nitrophenyl : The 3,4-dichloro substitution (as in the target compound) is associated with dual anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, whereas the 4-nitro analog () demonstrates efficacy in mitigating gastrointestinal acute radiation syndrome . The electron-withdrawing chlorine atoms may enhance metabolic stability compared to the nitro group, which is prone to reduction in vivo.

Piperazine Core Modifications

Variations in the piperazine moiety’s substitution also impact activity:

- 4-Phenylpiperazine vs. Alkylated Piperazines: The unmodified 4-phenylpiperazine core in the target compound is critical for anticonvulsant activity, while alkylated derivatives (e.g., 3-chloropropyl or 3-aminopropyl chains) are often intermediates for hybrid molecules or exhibit distinct receptor binding profiles (e.g., D2/D3 antagonism in SC213) .

Hybrid Derivatives and Structural Analogs

- Pyrrolidine-2,5-dione Hybrids (e.g., compounds 62a–g): These derivatives, synthesized by coupling 4-phenylpiperazine with thiophene-containing succinic acid, show enhanced anticonvulsant activity (e.g., compound 62b: ED₅₀ = 62.14 mg/kg in MES test) compared to non-hybrid piperazines .

- Oxicam Analogs (e.g., compounds #1–5): Alkylation of 1,2-benzothiazine with 1-(3-chloropropyl)-4-phenylpiperazine yields anti-inflammatory agents, highlighting the versatility of the piperazine scaffold in diverse therapeutic contexts .

Pharmacological and Mechanistic Highlights

- Radiation Mitigation : The 4-nitrophenylsulfonyl analog () promotes intestinal stem cell maintenance post-irradiation, suggesting a role in DNA repair or anti-apoptotic pathways .

- Receptor Interactions : Piperazines with extended alkyl chains (e.g., SC213) demonstrate dopamine receptor antagonism, underscoring the scaffold’s adaptability in CNS drug design .

Biologische Aktivität

1-(3,4-Dichlorobenzenesulfonyl)-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a dichlorobenzenesulfonyl group and a phenyl moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous lipids such as anandamide, which are implicated in pain modulation and anti-inflammatory responses .

2. Analgesic Effects

Studies have demonstrated that FAAH inhibitors can attenuate pain responses in animal models. For instance, compounds with similar structures have been shown to reduce tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain . The analgesic properties are attributed to enhanced endocannabinoid signaling.

In Vivo Studies

A series of in vivo experiments have been conducted to assess the analgesic efficacy of related compounds:

These findings suggest that the biological activity of this compound may be leveraged for therapeutic applications in pain management.

Case Studies

Case Study 1: FAAH Inhibition and Pain Relief

In a controlled study, a related compound was administered to rats subjected to nerve injury. The compound not only increased the levels of endocannabinoids but also significantly reduced pain behaviors measured through standardized tests.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar piperazine derivatives. The results indicated that these compounds could reduce inflammation markers in tissue samples from treated rats, suggesting potential applications for inflammatory conditions .

Q & A

Q. What are the optimized synthetic routes for 1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-phenylpiperazine and 3,4-dichlorobenzenesulfonyl chloride. Key steps include:

- Reagent Selection: Use anhydrous acetonitrile or dichloromethane as solvents to minimize hydrolysis.

- Base Optimization: Potassium carbonate or triethylamine (1.5–2.0 equivalents) ensures deprotonation of the piperazine amine for efficient sulfonylation .

- Temperature Control: Reactions are conducted at 80–85°C for 8–12 hours to maximize conversion .

- Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (dichloromethane/methanol) yields >90% purity .

Key Variables: Excess sulfonyl chloride (>1.2 equivalents) improves yield but requires careful quenching to avoid byproducts.

Q. How is the structural identity of this compound validated?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: H and C NMR confirm sulfonamide linkage (δ 3.2–3.5 ppm for piperazine protons; δ 125–140 ppm for aromatic carbons) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 411.05 for CHClNOS) .

- Crystallography: Single-crystal X-ray diffraction resolves bond angles and dihedral angles, confirming sulfonyl-piperazine geometry and π-stacking interactions in the solid state .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfonylated piperazine derivatives?

Methodological Answer: Contradictions often arise from assay conditions or substituent effects. Strategies include:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., Cl vs. F, phenyl vs. benzyl) and compare binding affinities. For example, 3,4-dichloro groups enhance receptor selectivity over mono-halogenated analogs .

- Assay Standardization: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under consistent buffer/pH conditions .

- Statistical Validation: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., lipophilicity, steric bulk) influencing activity .

Q. What strategies improve aqueous solubility of this compound for in vivo studies?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PEG-400 (1:4 v/v) or cyclodextrin complexes to enhance solubility without precipitation .

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the phenyl ring’s para-position while monitoring SAR trade-offs .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (50–100 nm) for sustained release and improved bioavailability .

Q. How can computational methods predict the binding mode of this compound to neurological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with dopamine D3 or serotonin 5-HT receptors. Focus on sulfonyl oxygen interactions with Lys and Phe residues .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of the ligand-receptor complex, emphasizing halogen bonding between Cl and Tyr .

- Free Energy Calculations: Apply MM-GBSA to quantify binding energy contributions, identifying critical substituents for affinity optimization .

Q. What analytical techniques quantify trace impurities in synthesized this compound?

Methodological Answer:

- HPLC-DAD/MS: Use a C18 column (gradient: 0.1% formic acid in HO/acetonitrile) to detect and quantify residual sulfonyl chloride (<0.1%) or dechlorinated byproducts .

- ICP-MS: Measure heavy metal contaminants (e.g., Pd from catalysts) at ppb levels .

- NMR Relaxometry: Identify amorphous impurities via H T relaxation times, correlating with crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.